

# The Pharmacokinetics of AST5902 Mesylate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | AST5902 mesylate |           |
| Cat. No.:            | B15612647        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

AST5902 is the principal and pharmacologically active metabolite of Alflutinib (AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Developed for the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including the T790M resistance mutation, the clinical efficacy and safety of Alflutinib are intrinsically linked to the pharmacokinetic profile of both the parent drug and AST5902.[3][4][5] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of **AST5902 mesylate**, including its metabolism, drug-drug interactions, and bioanalytical quantification methods. While much of the available data is in the context of Alflutinib administration, this guide consolidates the key findings relevant to AST5902 for drug development professionals.

### **Introduction to AST5902 Mesylate**

AST5902 is formed in vivo through the metabolism of Alflutinib and shares its potent inhibitory activity against EGFR sensitizing and resistance mutations.[1][5] As a key contributor to the overall therapeutic effect of Alflutinib, a thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of AST5902 is critical for optimizing dosing strategies, predicting drug-drug interactions, and ensuring patient safety.



## Metabolism and Pharmacokinetic Profile Formation of AST5902

Alflutinib is primarily metabolized to AST5902 by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[4][6] This metabolic conversion is a key determinant of the exposure to the active metabolite.

### **Pharmacokinetic Parameters**

Quantitative pharmacokinetic data specifically for **AST5902 mesylate** administered alone is not extensively available in the public domain, as it is primarily studied as a metabolite of Alflutinib. However, clinical studies on Alflutinib provide valuable insights into the pharmacokinetic behavior of AST5902.

At steady state, the plasma exposures of Alflutinib and its active metabolite AST5902 have been reported to be comparable in patients with NSCLC receiving multiple oral doses of Alflutinib.[3][5] A human mass balance study following a single oral administration of radiolabeled Alflutinib showed that the parent drug and AST5902 accounted for 1.68% and 0.97% of the total radioactivity in plasma, respectively, indicating extensive metabolism.[7]

The following table summarizes the key findings from a drug-drug interaction study that provide some quantitative pharmacokinetic parameters for AST5902.

Table 1: Pharmacokinetic Parameters of AST5902 Following a Single Oral Dose of 80 mg Alflutinib in Healthy Volunteers[4]

| Parameter        | Alflutinib Alone                        | Co-administered with<br>Rifampicin (CYP3A4<br>Inducer) |
|------------------|-----------------------------------------|--------------------------------------------------------|
| Cmax (ng/mL)     | Not explicitly stated for AST5902 alone | 1.09-fold increase                                     |
| AUC0-∞ (ng·h/mL) | Not explicitly stated for AST5902 alone | 17% decrease                                           |

Table 2: Impact of a Strong CYP3A4 Inhibitor (Itraconazole) on AST5902 Pharmacokinetics



| Parameter | Alflutinib Alone                        | Co-administered with<br>Itraconazole |
|-----------|-----------------------------------------|--------------------------------------|
| Cmax      | Not explicitly stated for AST5902 alone | Decrease                             |
| AUC       | Not explicitly stated for AST5902 alone | Decrease                             |

Note: The specific quantitative values for Cmax and AUC for AST5902 with itraconazole coadministration were not provided in the publicly available literature.

### **Drug-Drug Interactions**

The metabolism of Alflutinib by CYP3A4 makes the plasma concentrations of both the parent drug and AST5902 susceptible to interactions with potent inducers or inhibitors of this enzyme.

- CYP3A4 Inducers: Co-administration of Alflutinib with rifampicin, a strong CYP3A4 inducer, resulted in a 17% decrease in the area under the curve (AUC) of AST5902 and a 1.09-fold increase in its maximum concentration (Cmax).[4] For the total active components (Alflutinib and AST5902), there was a 62% decrease in AUC and a 39% decrease in Cmax.[4] These findings suggest that concomitant use of strong CYP3A4 inducers should be avoided to maintain therapeutic concentrations of the active moieties.[4]
- CYP3A4 Inhibitors: A study investigating the effect of itraconazole, a strong CYP3A4
  inhibitor, on the pharmacokinetics of Alflutinib is mentioned in the literature, indicating a likely
  increase in Alflutinib exposure and a potential alteration in the formation of AST5902.[8]

### **Preclinical ADME**

Detailed preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies specifically on **AST5902 mesylate** are not widely published. The available information is primarily from studies conducted on the parent drug, Alflutinib.

A study on the metabolic disposition of Alflutinib (referred to as furmonertinib) in humans revealed that the desmethyl metabolite, AST5902, was one of the most abundant metabolites



identified in feces, accounting for 6.28% of the administered dose.[7] This suggests that fecal excretion is a significant route of elimination for this metabolite.

### **Experimental Protocols**

## Bioanalytical Method for Quantification of Alflutinib and AST5902 in Human Plasma

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous determination of Alflutinib and AST5902 in human plasma.[9]

Table 3: Key Parameters of the Bioanalytical Method[9]

| Parameter                                    | Details                                                                                      |  |
|----------------------------------------------|----------------------------------------------------------------------------------------------|--|
| Analytical Technique                         | Liquid Chromatography-Tandem Mass<br>Spectrometry (LC-MS/MS)                                 |  |
| Sample Preparation                           | Protein precipitation with acetonitrile                                                      |  |
| Chromatographic Column                       | Waters BEH C18                                                                               |  |
| Mobile Phase                                 | Acetonitrile and 2 mmol/L ammonium acetate containing 0.2% formic acid (gradient elution)    |  |
| Ionization Mode                              | Positive Ion Electrospray                                                                    |  |
| Detection Mode                               | Multiple Reaction Monitoring (MRM)                                                           |  |
| MRM Transitions (m/z)                        | Alflutinib: 569.3 → 441.2AST5902: 555.1 → 498.2Internal Standard (AST2818-d3): 572.3 → 441.2 |  |
| Linearity Range (ng/mL)                      | Alflutinib: 0.20 - 100AST5902: 0.050 - 25.0                                                  |  |
| Lower Limit of Quantification (LLOQ) (ng/mL) | Alflutinib: 0.20AST5902: 0.050                                                               |  |
| Intra- and Inter-assay Precision for AST5902 | ≤8.0% and ≤8.6%, respectively                                                                |  |
| Accuracy for AST5902                         | Within -0.2% to 3.9%                                                                         |  |



### **Mechanism of Action and Signaling Pathway**

AST5902, as the active metabolite of the third-generation EGFR TKI Alflutinib, selectively and irreversibly inhibits both EGFR-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[3][5] This selective inhibition leads to the blockade of downstream signaling pathways crucial for cancer cell proliferation and survival.

The following diagram illustrates the inhibition of the mutated EGFR signaling pathway by Alflutinib and its active metabolite, AST5902.



Click to download full resolution via product page

Figure 1: Inhibition of Mutated EGFR Signaling by Alflutinib/AST5902.

### Conclusion

AST5902 mesylate is a critical active metabolite of the third-generation EGFR TKI, Alflutinib. Its pharmacokinetic profile, particularly its formation via CYP3A4 and susceptibility to drug-drug interactions, is a key consideration in the clinical use of Alflutinib. While detailed, standalone pharmacokinetic and preclinical ADME data for AST5902 are limited in publicly available literature, the existing studies on Alflutinib provide a solid foundation for understanding its behavior in vivo. The development of robust bioanalytical methods has been crucial in elucidating these pharmacokinetic properties. Further research focusing specifically on the disposition of AST5902 would provide a more complete picture and could aid in the development of future targeted therapies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers ProQuest [proquest.com]
- 7. Metabolic disposition of the EGFR covalent inhibitor furmonertinib in humans PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, "uncommon-G719X, S768I, L861Q") Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of alflutinib and its active metabolite in human plasma using liquid chromatography-tandem mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetics of AST5902 Mesylate: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612647#pharmacokinetics-of-ast5902-mesylate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com